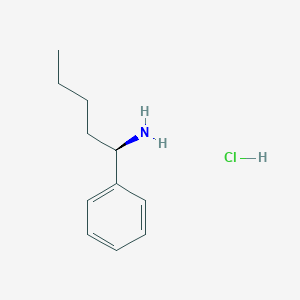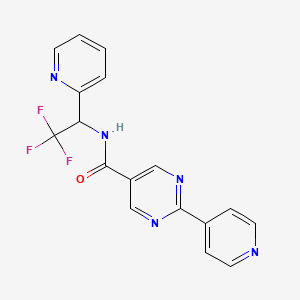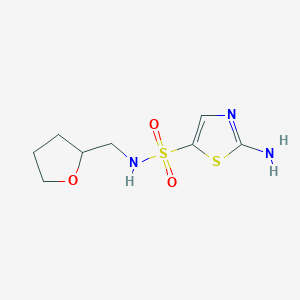
2-amino-N-((tetrahidrofurano-2-il)metil)tiazol-5-sulfonamida
Descripción general
Descripción
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H13N3O3S2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de la 2-aminotiazol han sido ampliamente estudiados por su potencial como agentes anticancerígenos. Actúan sobre diversas líneas celulares cancerosas interfiriendo con la proliferación celular e induciendo apoptosis. Por ejemplo, algunos derivados han mostrado resultados prometedores contra líneas celulares de leucemia al inhibir la cinasa Bcr-Abl, la cual está implicada en la leucemia mieloide crónica .
Actividad Antimicrobiana
El anillo de tiazol es una característica común en muchos medicamentos antimicrobianos. Los compuestos basados en 2-aminotiazol exhiben significativas actividades antibacterianas y antifúngicas. Pueden funcionar como inhibidores de la girasa del ADN bacteriano o como disruptores de la síntesis de la pared celular fúngica, lo que los convierte en valiosos en el desarrollo de nuevas terapias antimicrobianas .
Actividad Antiinflamatoria
La inflamación es una respuesta biológica a estímulos dañinos, y la inflamación excesiva puede conducir a diversas enfermedades. Los derivados de la 2-aminotiazol han sido identificados como potentes agentes antiinflamatorios. Funcionan modulando la producción de citoquinas inflamatorias o inhibiendo enzimas como la ciclooxigenasa, las cuales están involucradas en el proceso inflamatorio .
Propiedades Antioxidantes
El estrés oxidativo está implicado en numerosas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer. Los compuestos de 2-aminotiazol pueden actuar como antioxidantes, eliminando los radicales libres y reduciendo el estrés oxidativo. Esta propiedad es crucial para proteger las células del daño y mantener la homeostasis celular .
Efectos Neuroprotectores
Las enfermedades neurodegenerativas como el Alzheimer y el Parkinson se caracterizan por la pérdida progresiva de la función neuronal. Los derivados de la 2-aminotiazol han mostrado efectos neuroprotectores en varios modelos, lo que sugiere su posible aplicación en el tratamiento de estas afecciones debilitantes .
Actividad Antiviral
La búsqueda continua de agentes antivirales efectivos ha llevado a la exploración de derivados de la 2-aminotiazol. Estos compuestos han demostrado actividad contra varios virus, incluido el VIH, al inhibir la replicación viral o interferir con las interacciones virus-célula .
Efectos Analgésicos
El manejo del dolor es un aspecto crítico de la atención médica. Los derivados de la 2-aminotiazol han sido explorados por sus efectos analgésicos, proporcionando alivio del dolor al actuar sobre las vías del dolor central o periférico. Esto los convierte en candidatos para el desarrollo de nuevos fármacos analgésicos con posibles efectos secundarios menores .
Actividad Antitrombótica
La trombosis, la formación de coágulos sanguíneos, puede conducir a afecciones potencialmente mortales como accidentes cerebrovasculares e infarto de miocardio. Algunos derivados de la 2-aminotiazol exhiben actividad antitrombótica, actuando como antagonistas del receptor de fibrinógeno y previniendo la agregación plaquetaria. Esta aplicación es significativa para la prevención y el tratamiento de enfermedades trombóticas .
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide are the Bcr-Abl and HDAC1 proteins . These proteins play a crucial role in cell proliferation and gene expression, respectively .
Mode of Action
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide interacts with its targets by inhibiting their activity . This inhibition results in the suppression of cell proliferation and alteration of gene expression .
Biochemical Pathways
The action of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide affects several biochemical pathways. It impacts the Bcr-Abl pathway, which is involved in cell proliferation, and the HDAC1 pathway, which plays a role in gene expression . The downstream effects of these interactions include the suppression of cell proliferation and alteration of gene expression .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The molecular and cellular effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide’s action include the suppression of cell proliferation and alteration of gene expression . These effects can lead to the inhibition of cancer cell growth .
Análisis Bioquímico
Biochemical Properties
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to antibacterial effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis, affecting the overall metabolic balance in bacterial cells . Additionally, the compound may influence other metabolic pathways, contributing to its diverse biological activities.
Transport and Distribution
Within cells and tissues, 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects . Understanding the transport mechanisms can aid in optimizing its delivery and bioavailability.
Subcellular Localization
The subcellular localization of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins . The subcellular localization can impact the compound’s efficacy and specificity in therapeutic applications.
Propiedades
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h5-6,11H,1-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHGANHCVYVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)
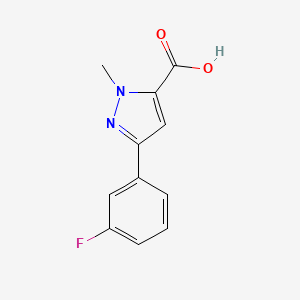


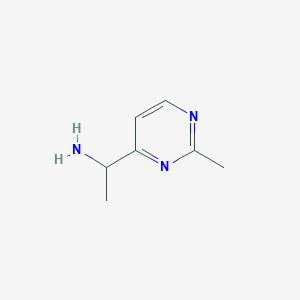
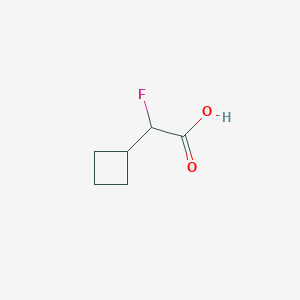
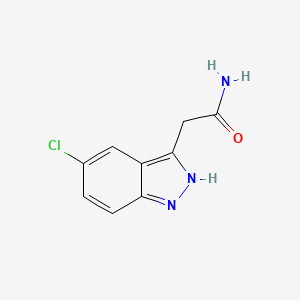
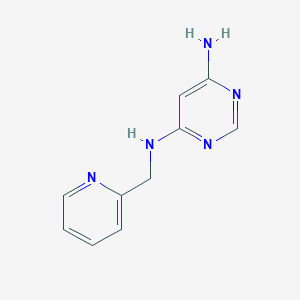
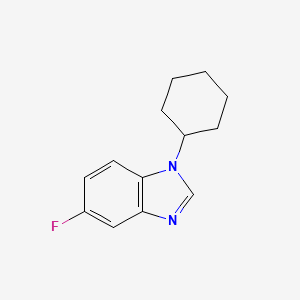
![Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1491766.png)
![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)

